molecular formula C8H14O4 B022576 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid CAS No. 16837-14-2

2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid

Cat. No.: B022576
CAS No.: 16837-14-2
M. Wt: 174.19 g/mol
InChI Key: WZEWDEAIHCUMKY-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid is an organic compound with the molecular formula C8H14O4. It is known for its unique structure, which includes a dioxane ring substituted with three methyl groups and a carboxylic acid group. This compound is used in various chemical applications due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid can be synthesized through the reaction of methylpropanediol with formic acid. The reaction involves heating the mixture to facilitate the formation of the dioxane ring and the carboxylic acid group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through distillation and crystallization processes to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted dioxanes .

Scientific Research Applications

2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid exerts its effects involves its interaction with specific molecular targets. The dioxane ring and carboxylic acid group allow it to participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective .

Properties

IUPAC Name

2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-7(2)11-4-8(3,5-12-7)6(9)10/h4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZEWDEAIHCUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80463290
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16837-14-2
Record name 2,2,5-trimethyl-1,3-dioxane-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80463290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 3-hydroxy-2-hydroxymethyl-2-methylpropionic acid (6.71 g, 50 mmol), dimethoxypropane (7.99 mL, 65 mmol) and acetone (50 mL), p-toluenesulfonic acid hydrate (0.048 g, 0.25 mmol) was added and the resulting mixture was stirred at room temperature for 2.5 hours. After the reaction was completed, sodium bicarbonate (0.1 g) was added to the reaction mixture, and the resulting mixture was stirred at room temperature for 5 minutes and concentrated in vacuo. To the resulting residue was added water and the resulting mixture was extracted with ethyl ether. The extract was dried over anhydrous sodium sulphate and concentrated in vacuo to give 2,2,5-trimethyl-1,3-dioxane5-carboxylic acid (7.87 g, yield: 90%) as colorless oil.
Quantity
6.71 g
Type
reactant
Reaction Step One
Quantity
7.99 mL
Type
reactant
Reaction Step One
Quantity
0.048 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid?

A1: Determining the crystal structure of this compound provides valuable insights into its molecular arrangement and interactions. The study published by [] describes the presence of strong and weak hydrogen bonds within its extended crystal structure. Understanding these interactions is crucial as they can influence the compound's physical properties, such as melting point and solubility, and its reactivity in chemical reactions.

Q2: How is this compound utilized in the synthesis of complex molecules?

A2: This compound serves as a valuable precursor in organic synthesis, particularly in the production of dendrimers [] and regioselectively modified rapamycin derivatives []. Its structure allows for further chemical modifications, making it a versatile building block for creating more complex molecules with potentially useful properties. For instance, in the synthesis of rapamycin derivatives, it plays a crucial role in achieving regioselective modification at the 42-position of rapamycin, leading to compounds with potential applications as immunosuppressants [].

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